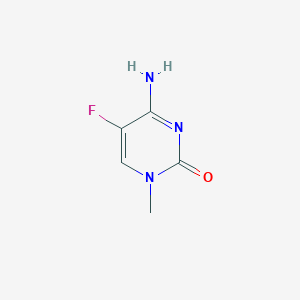

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Übersicht

Beschreibung

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of an amino group at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 1-position makes this compound unique and potentially useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-5-fluoro-1-methylpyrimidine with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve:

Temperature: Moderate to high temperatures (e.g., 80-150°C)

Solvent: Polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Catalyst: Metal catalysts like palladium or copper may be used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods often incorporate:

Automated Reactors: For precise control of reaction conditions

Purification Techniques: Such as crystallization or chromatography to obtain high-purity product

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives

Reduction: The fluorine atom can be reduced to form hydrogenated derivatives

Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Alkyl halides, hydroxylamine

Major Products

Oxidation Products: Nitro derivatives

Reduction Products: Hydrogenated derivatives

Substitution Products: Hydroxyl or alkyl-substituted derivatives

Wissenschaftliche Forschungsanwendungen

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules

Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids

Medicine: Investigated for its potential as an antiviral or anticancer agent

Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, thereby inhibiting their function. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways

Nucleic Acid Interaction: The compound can intercalate with DNA or RNA, affecting their replication and transcription

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-amino-5-chloro-1-methylpyrimidin-2(1H)-one

- 4-amino-5-bromo-1-methylpyrimidin-2(1H)-one

- 4-amino-5-iodo-1-methylpyrimidin-2(1H)-one

Uniqueness

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one, commonly known as 5-fluorouracil (5-FU), is a fluorinated pyrimidine derivative with significant biological activity, particularly in the field of oncology. This compound acts primarily as an antimetabolite, disrupting DNA synthesis and RNA processing, which is crucial for cell proliferation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

The primary mechanism of action of 5-FU involves:

- Inhibition of Thymidylate Synthase: 5-FU is converted into several active metabolites, including FdUMP, which binds to thymidylate synthase (TS), inhibiting DNA synthesis by preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) .

- Interference with RNA Processing: The compound also incorporates into RNA, disrupting normal RNA function and leading to cell death .

Anticancer Activity

5-FU is primarily used in cancer therapy, particularly for solid tumors such as colorectal cancer, breast cancer, and head and neck cancers. Its efficacy has been well-documented in numerous clinical studies:

- Case Study: A study involving patients with advanced colorectal cancer demonstrated that a combination of 5-FU with leucovorin significantly improved survival rates compared to those receiving supportive care alone .

| Cancer Type | Combination Therapy | Outcome |

|---|---|---|

| Colorectal Cancer | 5-FU + Leucovorin | Improved overall survival |

| Breast Cancer | 5-FU + Doxorubicin | Enhanced response rates |

| Head and Neck Cancer | 5-FU + Cisplatin | Increased progression-free survival |

Antimicrobial Activity

Recent studies have indicated that this compound may also possess antimicrobial properties:

- Research Findings: In vitro studies showed that this compound inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

Resistance Mechanisms

Despite its effectiveness, resistance to 5-FU is a significant clinical challenge. Research has identified several mechanisms through which cancer cells develop resistance:

Eigenschaften

IUPAC Name |

4-amino-5-fluoro-1-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O/c1-9-2-3(6)4(7)8-5(9)10/h2H,1H3,(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOOHYFUDJATBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=NC1=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935110 | |

| Record name | 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-15-7 | |

| Record name | NSC80844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.